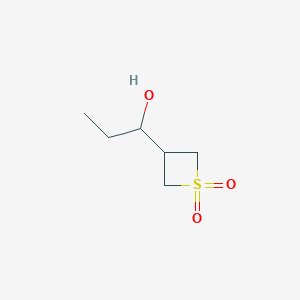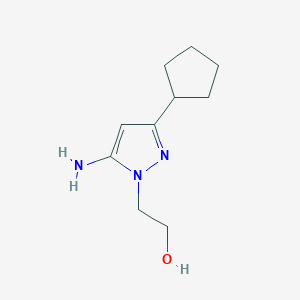![molecular formula C13H8F4N2O B13196104 1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a chemical compound that features a pyridazine ring substituted with fluorophenyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one typically involves multi-step organic reactions One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate This intermediate then undergoes cyclization with trifluoroacetic anhydride to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
科学的研究の応用
1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
- 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
- 1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
Uniqueness
1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct physicochemical properties. The combination of fluorophenyl and trifluoromethyl groups enhances its stability, lipophilicity, and potential biological activity compared to similar compounds.
特性
分子式 |
C13H8F4N2O |
|---|---|
分子量 |
284.21 g/mol |
IUPAC名 |
1-[6-(2-fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C13H8F4N2O/c1-7(20)12-9(13(15,16)17)6-11(18-19-12)8-4-2-3-5-10(8)14/h2-6H,1H3 |
InChIキー |
MGKYGVHIURSPHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


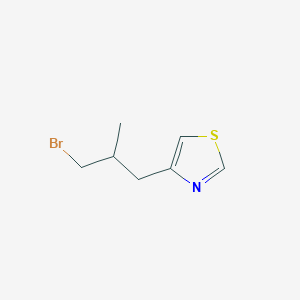
![Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13196031.png)
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
![3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)
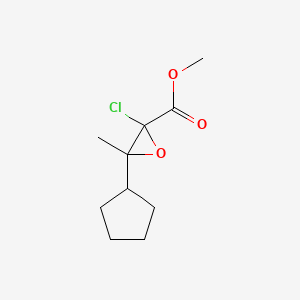

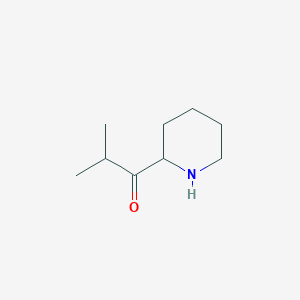
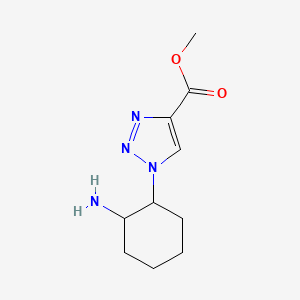

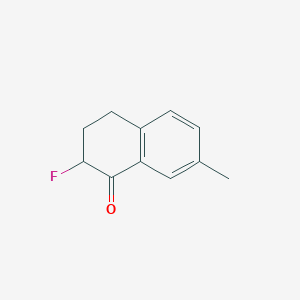
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)

